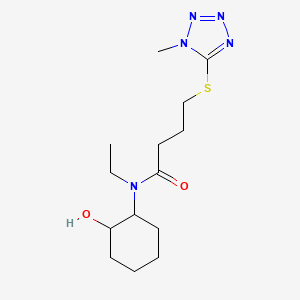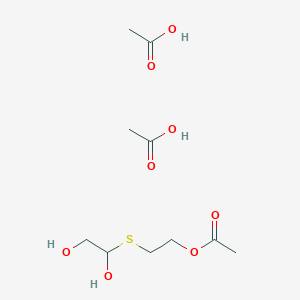
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetic acid moiety and a 1,2-dihydroxyethylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate typically involves the esterification of acetic acid with 2-(1,2-dihydroxyethylsulfanyl)ethanol. This reaction can be catalyzed by strong acids such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis and oxidation.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate involves its hydrolysis to release acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol. The acetic acid can act as a mild acidulant, while the 2-(1,2-dihydroxyethylsulfanyl)ethanol can participate in various biochemical reactions. The molecular targets and pathways involved include esterases that catalyze the hydrolysis of the ester bond .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the 1,2-dihydroxyethylsulfanyl group.
Methyl butyrate: Another ester with a fruity odor but different functional groups.
Uniqueness
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is unique due to the presence of the 1,2-dihydroxyethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
77594-20-8 |
|---|---|
Fórmula molecular |
C10H20O8S |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C6H12O4S.2C2H4O2/c1-5(8)10-2-3-11-6(9)4-7;2*1-2(3)4/h6-7,9H,2-4H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
VTYLADXSBFBVCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OCCSC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


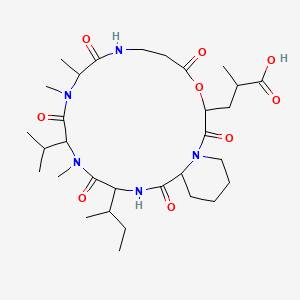
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
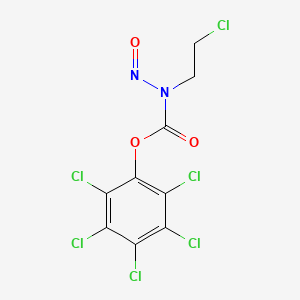

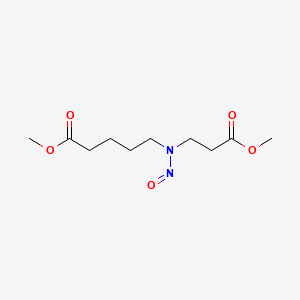


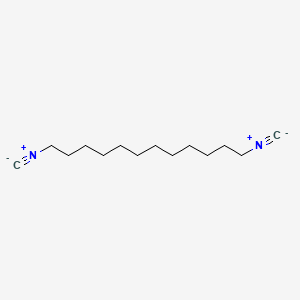
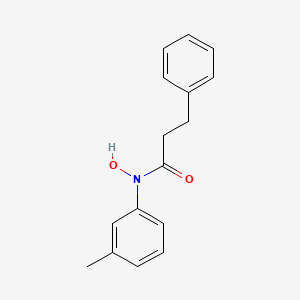
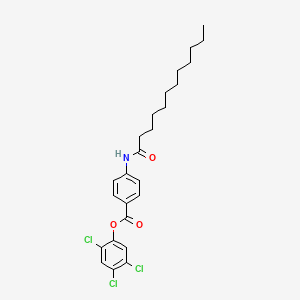

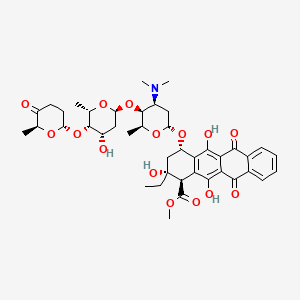
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
